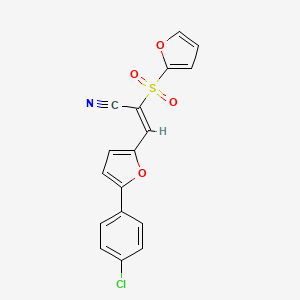

3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile

Beschreibung

The compound 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile features a central acrylonitrile backbone substituted with a 4-chlorophenyl-furan moiety and a furan-2-ylsulfonyl group. Its structure combines electron-withdrawing (sulfonyl, nitrile) and π-conjugated (furan, chlorophenyl) groups, making it relevant for applications in organic electronics and medicinal chemistry.

Eigenschaften

CAS-Nummer |

853407-09-7 |

|---|---|

Molekularformel |

C17H10ClNO4S |

Molekulargewicht |

359.8 g/mol |

IUPAC-Name |

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(furan-2-ylsulfonyl)prop-2-enenitrile |

InChI |

InChI=1S/C17H10ClNO4S/c18-13-5-3-12(4-6-13)16-8-7-14(23-16)10-15(11-19)24(20,21)17-2-1-9-22-17/h1-10H/b15-10+ |

InChI-Schlüssel |

IODMJVUVCCNMTM-XNTDXEJSSA-N |

Isomerische SMILES |

C1=COC(=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |

Kanonische SMILES |

C1=COC(=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

Formation of the acrylonitrile moiety: This step may involve the use of reagents such as acrylonitrile and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Products may include furanones or other oxidized derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile in anticancer research. The furan derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar furan structures have demonstrated promising results against human lung adenocarcinoma (A549) and glioblastoma (U251) cells, indicating that modifications to the furan ring can enhance anticancer efficacy .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 23.30 ± 0.35 |

| Compound B | U251 | >1000 |

Antibacterial Properties

The antibacterial potential of furan-based compounds has been extensively studied, with some derivatives showing significant activity against Gram-positive and Gram-negative bacteria. The incorporation of a sulfonyl group may enhance the antibacterial properties by increasing solubility and bioavailability, making it a candidate for further exploration in antimicrobial drug development .

Anticonvulsant Activity

The anticonvulsant properties of related compounds suggest that derivatives of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile could be evaluated for their effectiveness in treating epilepsy. Research has indicated that certain furan-containing compounds can modulate neurotransmitter systems involved in seizure activity .

Case Study 1: Anticancer Screening

In a study examining the anticancer effects of various furan derivatives, researchers synthesized multiple analogs of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile. The results indicated that modifications to the chlorophenyl group significantly impacted the compound's potency against cancer cell lines, with some derivatives achieving IC50 values below 20 µM against A549 cells.

Case Study 2: Antibacterial Evaluation

A series of furan-based compounds were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the presence of the sulfonamide moiety enhanced antibacterial efficacy, suggesting that similar modifications to 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile could yield potent antimicrobial agents.

Wirkmechanismus

The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Spectroscopic and Electronic Properties

- Infrared Spectroscopy : The nitrile (CN) stretch appears at 2211 cm⁻¹ in compound 7g, consistent across analogs . Sulfonyl groups (S=O) typically absorb near 1150–1350 cm⁻¹ , though direct data for the target compound is lacking.

- Electronic Properties : The sulfonyl group in the target compound enhances electron-withdrawing capacity, critical for organic photovoltaic applications. In contrast, benzothiazole/benzimidazole analogs exhibit stronger π-conjugation, favoring charge transfer in acetylcholinesterase inhibition .

Optoelectronic Performance

- The target compound’s analog, CPCPFA (3) , achieves a power conversion efficiency (PCE) of 4.2% in organic solar cells due to its asymmetric structure and strong electron-accepting sulfonyl/nitrile groups .

- Nitrophenyl-substituted analogs (e.g., from ) may exhibit redshifted absorption but lower stability under illumination .

Computational and Crystallographic Insights

- Density Functional Theory (DFT) : Studies on CPCPFA (3) reveal a low bandgap (1.8 eV), aligning with its photovoltaic performance .

Biologische Aktivität

3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile is . Its structure can be represented as follows:

- SMILES : C1=COC(=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N

- InChI Key : IODMJVUVCCNMTM-XNTDXEJSSA-N

Anticancer Activity

The anticancer potential of furan-containing compounds has been documented in several studies. For example, compounds with similar furan and chlorophenyl groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. While direct studies on this specific compound are scarce, its structural analogs have shown promising results in inhibiting tumor growth .

Case Study 1: Antimicrobial Evaluation

A study evaluating a series of furan-based compounds found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogenic bacteria. This suggests that 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile may possess similar antimicrobial efficacy due to its structural components .

Case Study 2: Anticancer Activity

In a comparative analysis of various furan derivatives, significant growth inhibition was observed in cancer cell lines such as A431 and Jurkat cells. The presence of electron-withdrawing groups like chlorine was noted to enhance antiproliferative activity, indicating that the chlorophenyl group in our compound could contribute positively to its anticancer properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Predicted Collision Cross Section | Various m/z values available |

| Antimicrobial MIC | Potentially < 0.25 µg/mL |

| Anticancer IC50 | Not yet available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.